molecular formula C23H17BrFN3O2 B2429928 N-(4-bromo-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005306-07-9

N-(4-bromo-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2429928
CAS No.: 1005306-07-9
M. Wt: 466.31
InChI Key: NXJSIIYSZPBHEA-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthyridine core, substituted with bromine, methyl, and fluorobenzyl groups, making it an interesting subject for chemical research.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with unique properties.

Preparation Methods

The synthesis of N-(4-bromo-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves multiple steps, typically starting with the preparation of the naphthyridine core. This is followed by the introduction of the bromine, methyl, and fluorobenzyl groups through various organic reactions. Common synthetic routes include:

    Naphthyridine Core Formation: The naphthyridine core can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the bromine and methyl groups can be achieved through electrophilic aromatic substitution reactions.

    Fluorobenzyl Group Addition: The fluorobenzyl group is typically introduced via nucleophilic substitution reactions.

Industrial production methods would involve scaling up these reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

N-(4-bromo-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N-(4-bromo-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be compared with similar compounds such as:

    N-(4-bromo-2-methylphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(4-bromo-2-methylphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrFN3O2/c1-14-11-17(24)6-9-20(14)27-22(29)19-12-16-3-2-10-26-21(16)28(23(19)30)13-15-4-7-18(25)8-5-15/h2-12H,13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJSIIYSZPBHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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